molecular formula C9H12N2O3S B5880070 4-(formylamino)-N,N-dimethylbenzenesulfonamide

4-(formylamino)-N,N-dimethylbenzenesulfonamide

Cat. No. B5880070
M. Wt: 228.27 g/mol
InChI Key: ZPGCNNBUBVZIEC-UHFFFAOYSA-N
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Description

4-(formylamino)-N,N-dimethylbenzenesulfonamide, also known as FABS, is a chemical compound with a molecular formula of C10H13N2O3S. FABS has been widely studied in the scientific community due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 4-(formylamino)-N,N-dimethylbenzenesulfonamide involves the inhibition of enzyme activity through binding to the active site of the enzyme. 4-(formylamino)-N,N-dimethylbenzenesulfonamide has been shown to exhibit competitive inhibition against carbonic anhydrases and non-competitive inhibition against acetylcholinesterase. The binding of 4-(formylamino)-N,N-dimethylbenzenesulfonamide to the enzyme active site prevents the substrate from binding, thus inhibiting enzyme activity.
Biochemical and Physiological Effects:
4-(formylamino)-N,N-dimethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrases by 4-(formylamino)-N,N-dimethylbenzenesulfonamide can lead to a decrease in the production of bicarbonate ions, which are involved in acid-base balance in the body. Inhibition of acetylcholinesterase by 4-(formylamino)-N,N-dimethylbenzenesulfonamide can lead to an increase in the concentration of acetylcholine, a neurotransmitter involved in various physiological processes such as muscle contraction and cognitive function.

Advantages and Limitations for Lab Experiments

4-(formylamino)-N,N-dimethylbenzenesulfonamide has several advantages as a research tool, including its high purity and stability. 4-(formylamino)-N,N-dimethylbenzenesulfonamide is also relatively easy to synthesize, and the reaction conditions are mild, making it a suitable compound for use in various laboratory experiments. However, 4-(formylamino)-N,N-dimethylbenzenesulfonamide also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

For 4-(formylamino)-N,N-dimethylbenzenesulfonamide research include the development of 4-(formylamino)-N,N-dimethylbenzenesulfonamide derivatives, investigation as a potential drug candidate, and the use of 4-(formylamino)-N,N-dimethylbenzenesulfonamide as a building block for the synthesis of novel materials.

Synthesis Methods

The synthesis of 4-(formylamino)-N,N-dimethylbenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with formic acid and dimethylamine. The reaction proceeds under mild conditions and yields 4-(formylamino)-N,N-dimethylbenzenesulfonamide as a white crystalline solid with high purity. The synthesis of 4-(formylamino)-N,N-dimethylbenzenesulfonamide has been optimized in recent years, and various modifications have been made to improve the yield and efficiency of the reaction.

Scientific Research Applications

4-(formylamino)-N,N-dimethylbenzenesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. 4-(formylamino)-N,N-dimethylbenzenesulfonamide has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrases and acetylcholinesterase. These enzymes are involved in various physiological processes and are potential targets for the treatment of diseases such as Alzheimer's disease, glaucoma, and epilepsy.

properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-11(2)15(13,14)9-5-3-8(4-6-9)10-7-12/h3-7H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGCNNBUBVZIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(formylamino)-N,N-dimethylbenzenesulfonamide

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